Ethyl 2-[(4-chloro-2-nitrophenyl)hydrazinylidene]propanoate
Description
Ethyl 2-[(4-chloro-2-nitrophenyl)hydrazinylidene]propanoate is a hydrazone derivative featuring a propanoate ester backbone and a substituted phenyl ring with 4-chloro and 2-nitro groups. Hydrazones are widely studied for their biological activities, including enzyme inhibition and antimicrobial properties . The ortho-nitro and para-chloro substituents likely influence its electronic properties, solubility, and intermolecular interactions.
Properties
IUPAC Name |
ethyl 2-[(4-chloro-2-nitrophenyl)hydrazinylidene]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O4/c1-3-19-11(16)7(2)13-14-9-5-4-8(12)6-10(9)15(17)18/h4-6,14H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTKWXRPLSIPJCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=C(C=C(C=C1)Cl)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(4-chloro-2-nitrophenyl)hydrazinylidene]propanoate typically involves the reaction of ethyl acetoacetate with 4-chloro-2-nitrophenylhydrazine under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then esterified to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified through processes such as distillation or recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(4-chloro-2-nitrophenyl)hydrazinylidene]propanoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Ammonia, thiols, alkyl halides.
Major Products
Oxidation: Amino derivatives.
Reduction: Hydrazine derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Ethyl 2-[(4-chloro-2-nitrophenyl)hydrazinylidene]propanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-[(4-chloro-2-nitrophenyl)hydrazinylidene]propanoate involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt cellular processes and result in the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physical and Spectral Properties
The table below compares key properties of the target compound with structurally similar hydrazones:
Key Observations:
- Substituent Position: The ortho-nitro group in the target compound may enhance steric hindrance and intramolecular charge transfer compared to para-substituted analogs like 1d (4-NO₂), which has a higher melting point (120–122°C) .
- Electron-Withdrawing vs. This is reflected in the UV absorption of 1c (λmax 350 nm) . Methoxy (OCH₃) and trifluoromethoxy (OCF₃) groups () are electron-donating or moderately withdrawing, respectively, which may improve solubility but reduce thermal stability.
- Molecular Weight and Density : The trifluoromethoxy analog has a higher molecular weight (290.24) and predicted density (1.26 g/cm³) compared to the methoxy derivative (236.27 g/mol, 1.10 g/cm³) , likely due to the heavier fluorine atoms.
Spectral Characteristics
- IR Spectroscopy : All analogs show NH (3270 cm⁻¹) and CO (1690 cm⁻¹) stretches, confirming hydrazone and ester functionalities .
- NMR Spectroscopy : For 1c , 1d , and other analogs, aromatic protons in the phenyl ring exhibit downfield shifts (~7–8 ppm in <sup>1</sup>H-NMR) due to electron-withdrawing substituents .
Biological Activity
Ethyl 2-[(4-chloro-2-nitrophenyl)hydrazinylidene]propanoate is an organic compound that has garnered attention for its potential biological activities. This compound features a hydrazinylidene moiety, which is known for its reactivity and ability to interact with various biological targets. The presence of the 4-chloro-2-nitrophenyl group enhances its pharmacological profile, making it a candidate for further investigation in medicinal chemistry.
The biological activity of this compound is attributed to its ability to interact with enzymes and receptors through various mechanisms, including:
- Hydrogen Bonding : The nitro and chloro groups can form hydrogen bonds with biological macromolecules.
- Covalent Modifications : The hydrazinylidene moiety may engage in nucleophilic attacks on electrophilic sites within target proteins.
- Redox Reactions : The compound may undergo redox reactions, contributing to its bioactivity.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, related hydrazone derivatives have shown promising results against various cancer cell lines, including:
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HCT-15 | 5.0 | |
| Compound B | A-431 | 3.5 | |
| Ethyl Derivative | HT29 | <10 |
These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity. Preliminary data indicate that it possesses inhibitory effects against several bacterial strains, which could be attributed to the structural features that facilitate membrane disruption or interference with metabolic pathways.
Study on Anticancer Activity
In a study published in a peer-reviewed journal, researchers synthesized a series of hydrazone derivatives based on the structure of this compound. The results demonstrated that these compounds exhibited varying degrees of cytotoxicity against cancer cells:
- Cell Line : A panel of human cancer cell lines was used, including breast (MCF-7), colon (HCT-116), and lung (A549) cancer cells.
- Findings : The most active derivatives showed IC50 values ranging from 1 to 10 µM, indicating potent anticancer effects.
Antimicrobial Evaluation
A separate investigation focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The study utilized standard disk diffusion methods and determined minimum inhibitory concentrations (MICs):
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results indicate that the compound exhibits moderate antimicrobial activity, warranting further exploration into its potential as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
